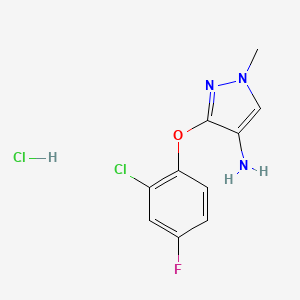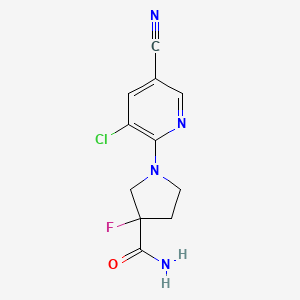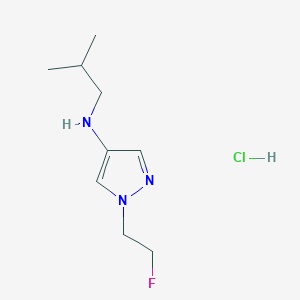
4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl carbonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonochloridic acid, 4-chlorotetrahydro-1,1-dioxido-3-thienyl ester is a chemical compound with significant applications in various fields This compound is known for its unique structure, which includes a thienyl ester group and a chlorinated carbonochloridic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbonochloridic acid, 4-chlorotetrahydro-1,1-dioxido-3-thienyl ester typically involves the reaction of 4-chlorotetrahydro-1,1-dioxido-3-thiophene with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the following steps:
Reaction with Phosgene: The starting material, 4-chlorotetrahydro-1,1-dioxido-3-thiophene, is reacted with phosgene in the presence of a base such as pyridine to form the ester.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems helps in maintaining the reaction conditions and improving the yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonochloridic acid, 4-chlorotetrahydro-1,1-dioxido-3-thienyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form the corresponding acid and alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the ester group under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester.
Oxidation and Reduction: Specific oxidizing or reducing agents can be used depending on the desired transformation.
Major Products Formed
Substitution: Formation of substituted esters or amides.
Hydrolysis: Formation of the corresponding acid and alcohol.
Oxidation and Reduction: Formation of oxidized or reduced derivatives.
Applications De Recherche Scientifique
Carbonochloridic acid, 4-chlorotetrahydro-1,1-dioxido-3-thienyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Carbonochloridic acid, 4-chlorotetrahydro-1,1-dioxido-3-thienyl ester involves its reactivity towards nucleophiles. The ester group is susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbonochloridic acid, ethyl ester: Similar in structure but with an ethyl group instead of the thienyl group.
Carbonochloridic acid, phenyl ester: Contains a phenyl group, making it more aromatic and less reactive compared to the thienyl ester.
Uniqueness
Carbonochloridic acid, 4-chlorotetrahydro-1,1-dioxido-3-thienyl ester is unique due to the presence of the thienyl group, which imparts specific reactivity and properties. This makes it suitable for specialized applications in organic synthesis and pharmaceuticals.
Propriétés
Numéro CAS |
77691-77-1 |
|---|---|
Formule moléculaire |
C5H6Cl2O4S |
Poids moléculaire |
233.07 g/mol |
Nom IUPAC |
(4-chloro-1,1-dioxothiolan-3-yl) carbonochloridate |
InChI |
InChI=1S/C5H6Cl2O4S/c6-3-1-12(9,10)2-4(3)11-5(7)8/h3-4H,1-2H2 |
Clé InChI |
NUSRJDVLUBSGPF-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CS1(=O)=O)Cl)OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B15112632.png)

![2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B15112636.png)
![2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B15112662.png)
![5-(3-Chlorophenyl)-10-phenyl-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B15112676.png)
![4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B15112682.png)
![2-Methoxy-5-[2-[4-(3-phenylpropyl)-1-piperazinyl]ethyl]phenol dihydrochloride](/img/structure/B15112684.png)

![5-Ethyl-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B15112692.png)
![1-Cyclopropyl-3-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one](/img/structure/B15112696.png)


![3-Bromo-4-({1-[(oxan-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B15112708.png)
![N-(4-{[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]sulfamoyl}phenyl)acetamide](/img/structure/B15112711.png)
